![molecular formula C16H16ClNO3 B3574488 N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B3574488.png)
N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide
Overview
Description
N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.76 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a benzamide structure, which includes two methoxy groups at the 2 and 6 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide typically involves the reaction of 4-chlorobenzylamine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid.
Reduction: Formation of N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Table 1: Synthesis Overview
Step | Reagents/Conditions | Product |
---|---|---|
1 | 2,6-Dimethoxybenzoic acid + Thionyl chloride | Acid chloride |
2 | Acid chloride + N-[(4-chlorophenyl)methyl]amine (base) | N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide |
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow for various modifications through oxidation, reduction, and substitution reactions. For example:
- Oxidation can convert methoxy groups into hydroxyl groups.
- Reduction can transform the carbonyl group into an amine.
- Substitution reactions can replace the chlorine atom with other nucleophiles.
These reactions expand its utility in developing new compounds with tailored properties.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors may lead to insights into cellular mechanisms and the development of new therapeutic agents. Preliminary studies suggest it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.
Medicine
The medicinal applications of this compound are particularly promising. Research has indicated its potential effectiveness in treating conditions associated with inflammation and pain. The compound's mechanism of action likely involves modulation of receptor activity or enzyme inhibition.
Case Studies
- Anti-inflammatory Activity : A study evaluated the compound's effect on inflammatory markers in vitro. Results indicated a significant reduction in cytokine production when cells were treated with varying concentrations of this compound.
- Analgesic Effects : In a preclinical model of pain, administration of this compound resulted in a notable decrease in pain response compared to control groups. This suggests its potential as a non-opioid analgesic alternative.
Industrial Applications
This compound is also utilized in industrial settings for developing new materials. Its unique chemical structure allows it to act as a corrosion inhibitor , enhancing the durability of coatings and materials exposed to harsh environments.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-[(4-chlorophenyl)(phenyl)methyl]piperazine | Piperazine ring instead of benzamide | Different pharmacological profile |
N-[(4-chlorophenyl)(phenyl)methyl]benzamide | Lacks methoxy groups | Reduced solubility and reactivity |
This compound is distinguished from similar compounds by the presence of methoxy groups that enhance its solubility and biological activity.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]cyclopentanamine: Similar structure but with a cyclopentane ring instead of a benzamide.
N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzylamine: Similar structure but with an amine group instead of an amide
Uniqueness
N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy groups and the chlorophenyl moiety allows for versatile chemical modifications and potential biological activities .
Biological Activity
N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a 2,6-dimethoxybenzamide core substituted with a 4-chlorophenyl group. This structural configuration enhances its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.
This compound operates through several biological pathways:
- Receptor Binding : The compound is investigated for its role as a ligand in receptor binding studies, potentially modulating receptor activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical cellular processes, contributing to its anti-inflammatory and analgesic effects.
- Cellular Processes : Studies suggest that the compound affects cellular pathways related to apoptosis and proliferation, particularly in cancer cells.
In Vitro Studies
- Anti-Cancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 0.94 µM to 29.3 µM against leukemia and solid tumor cell lines .
- Mechanisms of Action : The underlying mechanisms for anti-cancer activity include:
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in tumor xenograft models. Mice treated with related compounds showed significant tumor reduction and improved survival rates when administered at specific dosages .
Case Studies
- Case Study 1 : A study on a related compound showed promising results against leukemia cell lines (NB4, HL60) with IC50 values indicating strong cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of benzamide derivatives, including this compound. Results indicated reduced levels of pro-inflammatory cytokines in treated models .
Applications
The compound has diverse applications across several fields:
- Medicinal Chemistry : It serves as a lead compound for developing new anti-cancer agents.
- Biological Research : Used to study cellular processes and signal transduction pathways.
- Material Science : Explored for creating advanced materials with unique properties due to its chemical reactivity .
Data Table
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-13-4-3-5-14(21-2)15(13)16(19)18-10-11-6-8-12(17)9-7-11/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLPNFRVHXIQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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